D6-alpha-dihydrotetrabenazine

LC-MS/MS bioanalysis stable isotope-labeled internal standard isomer-specific quantification

D6-alpha-dihydrotetrabenazine (CAS 1583277-30-8; UNII FME37GFT9M) is a stable isotope-labeled analog of (+)-α-dihydrotetrabenazine (α-HTBZ), the active vesicular monoamine transporter 2 (VMAT2) inhibitor metabolite of tetrabenazine and deutetrabenazine. The compound carries six deuterium atoms (D6) at the two methoxy positions (9,10-bis(trideuteriomethoxy)), yielding a molecular formula of C₁₉H₂₃D₆NO₃ and a molecular weight of 325.5 g/mol—a nominal mass shift of +6 Da relative to the unlabeled analyte (C₁₉H₂₉NO₃, MW 319.4 g/mol).

Molecular Formula C19H29NO3
Molecular Weight 325.5 g/mol
CAS No. 1583277-30-8
Cat. No. B3415357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD6-alpha-dihydrotetrabenazine
CAS1583277-30-8
Molecular FormulaC19H29NO3
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
InChIInChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1/i3D3,4D3
InChIKeyWEQLWGNDNRARGE-CNKZGOAESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D6-Alpha-Dihydrotetrabenazine (CAS 1583277-30-8): Analytical Identity and Procurement Classification


D6-alpha-dihydrotetrabenazine (CAS 1583277-30-8; UNII FME37GFT9M) is a stable isotope-labeled analog of (+)-α-dihydrotetrabenazine (α-HTBZ), the active vesicular monoamine transporter 2 (VMAT2) inhibitor metabolite of tetrabenazine and deutetrabenazine [1]. The compound carries six deuterium atoms (D6) at the two methoxy positions (9,10-bis(trideuteriomethoxy)), yielding a molecular formula of C₁₉H₂₃D₆NO₃ and a molecular weight of 325.5 g/mol—a nominal mass shift of +6 Da relative to the unlabeled analyte (C₁₉H₂₉NO₃, MW 319.4 g/mol) [2][3]. It is categorized as a stable isotope-labeled internal standard (SIL-IS) intended exclusively for quantitative LC-MS/MS bioanalysis, method validation, and quality control applications in pharmaceutical development—not as a therapeutic agent [4].

Why D6-Alpha-Dihydrotetrabenazine Cannot Be Replaced by a Generic Tetrabenazine-d6 or Tetrabenazine-d7 Internal Standard


The critical analytical requirement in tetrabenazine/deutetrabenazine pharmacokinetic and bioequivalence studies is the isomer-specific quantification of individual dihydrotetrabenazine (HTBZ) metabolites, because the four HTBZ stereoisomers—(+)-α, (−)-α, (+)-β, and (−)-β—exhibit profoundly divergent VMAT2 inhibitory potencies and off-target receptor profiles [1]. The (+)-α isomer shows high-affinity VMAT2 binding (Ki ≈ 0.97–3.96 nM) with minimal off-target interactions, whereas the (−)-α isomer is ~2,200-fold weaker (Ki ≈ 2.2 µM) yet represents 66% of circulating deuterated HTBZ metabolites following deutetrabenazine administration [1][2]. Generic internal standards such as tetrabenazine-d6 or tetrabenazine-d7, which label the parent drug scaffold rather than the resolved α-metabolite, cannot provide isomer-specific mass shift correction; they are structurally mismatched to the metabolite analyte, may exhibit differential extraction recovery, and fail to meet regulatory expectations for method validation in abbreviated new drug applications (ANDAs) that require metabolite-resolved quantification [3]. Only an isotopologue precisely matched to the target isomer—such as D6-α-dihydrotetrabenazine—ensures co-elution under chiral or achiral LC conditions and corrects for matrix effects and ionization variability specific to the α-isomer detection channel.

Quantitative Evidence Guide: D6-Alpha-Dihydrotetrabenazine Differentiation vs. Closest Analogs


Evidence Dimension 1: Isomer-Specific Mass Shift for α-HTBZ Quantification vs. Non-Deuterated Analyte and Generic Deuterated Internal Standards

D6-alpha-dihydrotetrabenazine provides a nominal mass shift of Δm = +6 Da relative to the unlabeled (+)-α-HTBZ analyte (MW 319.4 → 325.5 g/mol), with deuterium installed exclusively at the chemically inert 9,10-methoxy positions to minimize deuterium-hydrogen exchange and chromatographic isotope effects [1][2]. This contrasts with the commonly employed alternative internal standard tetrabenazine-d7 (MW 326.4 g/mol), which labels the isobutyl side chain of the parent tetrabenazine scaffold rather than the reduced metabolite structure [3]. The structural mismatch between tetrabenazine-d7 and the α-HTBZ metabolite analyte introduces differential solid-phase extraction recovery and ionization efficiency that must be independently validated, whereas the analyte-matched D6-α-HTBZ isotopologue is inherently expected to exhibit identical extraction recovery, chromatographic retention time, and electrospray ionization response to the target α-HTBZ analyte—a principle well established for SIL-IS in quantitative bioanalysis [4].

LC-MS/MS bioanalysis stable isotope-labeled internal standard isomer-specific quantification method validation

Evidence Dimension 2: Enantiomer-Specific VMAT2 Binding Affinity—Pharmacological Justification for α-Isomer-Selective Quantification

The (+)-α enantiomer of dihydrotetrabenazine, which D6-α-dihydrotetrabenazine directly represents as an isotopologue, demonstrates high-affinity VMAT2 binding with Ki = 0.97 ± 0.48 nM in rat brain striatum [1]. In contrast, the (−)-α enantiomer is essentially inactive at VMAT2 (Ki = 2.2 ± 0.3 µM), representing a ~2,200-fold stereospecificity differential [1]. Further differentiation among all eight DTBZ stereoisomers confirms (2R,3R,11bR)-DTBZ (the (+)-α isomer) displays the highest VMAT2 affinity overall (Ki = 3.96 nM), surpassing all β-isomer configurations [2]. In deutetrabenazine-treated subjects, (−)-α-deuHTBZ represents 66% of total circulating deuterated metabolites but is a weak VMAT2 inhibitor with appreciable off-target affinity at dopamine D₂S, D₃, and serotonin 5-HT₁A, 5-HT₂B, and 5-HT₇ receptors, whereas (+)-β-deuHTBZ is the most abundant pharmacologically active species at only 29% of circulating metabolites [3]. Quantification of total (α+β)-HTBZ without isomer resolution—as occurs when using a generic internal standard—obscures this critical pharmacology and cannot correlate exposure to either efficacy (VMAT2 inhibition) or off-target effects. The use of D6-α-HTBZ specifically enables the isomer-resolved LC-MS/MS channel required for regulatory-grade pharmacokinetic profiling.

VMAT2 inhibition stereospecific binding dihydrotetrabenazine isomers pharmacokinetic-pharmacodynamic correlation

Evidence Dimension 3: Deuterium Isotope Effect on CYP2D6-Mediated Metabolism—Relevance to Internal Standard Selection for Deutetrabenazine Metabolite Quantification

Deutetrabenazine was rationally designed with deuterium at the 9,10-methoxy positions to attenuate CYP2D6-mediated O-demethylation of its active metabolites, resulting in a pharmacokinetic profile distinct from tetrabenazine: the mean elimination half-life of total deuterated (α+β)-HTBZ was doubled compared with non-deuterated (α+β)-HTBZ (approximately 8.6 vs. 4.8 hours for the primary active metabolites), with a 2-fold increase in overall exposure (AUC₀–∞) and 3- to 4-fold lower peak-to-trough fluctuation at steady state [1][2]. Critically, the deuterium atoms in D6-α-dihydrotetrabenazine are installed at the identical 9,10-bis(trideuteriomethoxy) positions as in the deutetrabenazine-derived α-deuHTBZ metabolite, meaning this internal standard precisely matches the deuteration pattern of the metabolite being quantified in deutetrabenazine pharmacokinetic studies [3]. When CYP2D6 is inhibited by co-administered paroxetine, exposure to total (α+β)-HTBZ from deutetrabenazine increases 1.6-fold for Cmax and 3-fold for AUC₀–∞—a drug-drug interaction magnitude significantly smaller than that observed with non-deuterated tetrabenazine, reflecting the successful attenuation of CYP2D6 metabolism by deuteration [4]. Use of a non-deuterated internal standard in this context would fail to match the metabolic fate and ionization characteristics of the deuterated analyte.

deuterium isotope effect CYP2D6 metabolism pharmacokinetics deutetrabenazine vs tetrabenazine

Evidence Dimension 4: Regulatory-Compliant Characterization Data Package for ANDA/DMF Submission vs. Research-Grade Deuterated Standards

D6-alpha-dihydrotetrabenazine is supplied with comprehensive characterization data compliant with regulatory guidelines for pharmaceutical reference standards, including HPLC purity certification (typically ≥95–98%), isotopic enrichment verification (≥98% ²H at the specified methoxy positions), and structural confirmation by NMR and mass spectrometry [1][2]. This compound is specifically positioned for analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions for tetrabenazine and deutetrabenazine generic drug products, with traceability to pharmacopeial standards (USP or EP) available upon request [1]. In contrast, many commercially available deuterated tetrabenazine standards (e.g., tetrabenazine-d6, tetrabenazine-d7) are sold as research-grade biochemicals with purity specifications as low as ≥90% and without the full regulatory characterization package required for GMP-compliant QC release testing . Furthermore, the D6-α-HTBZ standard is provided as the defined (2R,3R,11bR) stereoisomer matching the pharmacologically active (+)-α configuration, whereas generic 'trans (2,3)-dihydro tetrabenazine-d6' is typically supplied as a racemic mixture unsuitable for isomer-specific method validation [2][3].

reference standard ANDA submission Drug Master File pharmaceutical quality control

Optimal Deployment Scenarios for D6-Alpha-Dihydrotetrabenazine (CAS 1583277-30-8)


Scenario A: ANDA Bioequivalence Study—Deutetrabenazine or Tetrabenazine Generic Product Development

In abbreviated new drug application (ANDA) bioequivalence studies for generic deutetrabenazine or tetrabenazine products, regulatory agencies require validated LC-MS/MS methods capable of quantifying individual active metabolite isomers in human plasma. D6-α-dihydrotetrabenazine serves as the optimal SIL-IS for the (+)-α-HTBZ quantification channel because its deuterium labeling pattern (9,10-bis(trideuteriomethoxy)) precisely matches the deuteration of the α-deuHTBZ metabolite generated from deutetrabenazine, eliminating the differential ionization bias that occurs when a non-deuterated internal standard is paired with a deuterated analyte [1][2]. The compound's stereochemical purity as the (2R,3R,11bR)-(+)-isomer ensures that the internal standard does not cross-contaminate the (−)-α, (+)-β, or (−)-β isomer channels when used in chiral or multi-channel LC-MS/MS methods [3].

Scenario B: Clinical Pharmacology Study Requiring Isomer-Resolved Pharmacokinetic Profiling of Deutetrabenazine Metabolites

Following deutetrabenazine administration, (−)-α-deuHTBZ constitutes 66% of circulating deuterated HTBZ but has negligible VMAT2 inhibitory activity and appreciable off-target affinity at dopaminergic and serotonergic receptors, while the therapeutically relevant (+)-β-deuHTBZ represents only 29% [1]. Clinical pharmacology studies that require exposure-response or safety-pharmacology correlation for specific isomers cannot rely on total (α+β)-HTBZ quantification. D6-α-dihydrotetrabenazine enables the validated, isomer-specific measurement of the (+)-α-deuHTBZ exposure, which can then be used in conjunction with a corresponding D6-β-HTBZ standard (where available) to fully resolve the pharmacokinetic profiles of all four circulating deuterated metabolite isomers [1][2].

Scenario C: Pharmaceutical Quality Control—Reference Standard for Tetrabenazine-Related Substance Testing

Regulatory pharmacopeial monographs (USP/EP) for tetrabenazine drug substance and drug product require identification, quantification, and control of specified impurities including the dihydrotetrabenazine metabolites. D6-α-dihydrotetrabenazine is supplied as a fully characterized reference standard with traceability to compendial standards, making it suitable for use as a system suitability standard or calibration standard in impurity profiling methods [1]. Its availability as a single, stereochemically defined (+)-α isomer—rather than a racemic mixture—allows quality control laboratories to accurately quantify the pharmacologically active (+)-α-HTBZ impurity without interference from co-eluting (−)-α-HTBZ, which may have different UV or MS response factors [2].

Scenario D: Academic or Industrial VMAT2 Target Engagement Studies Requiring Quantitative Brain Tissue Analysis

Preclinical studies investigating VMAT2 target occupancy, such as PET imaging correlation studies or ex vivo receptor occupancy assays in rodent or non-human primate brain tissue, require accurate quantification of unlabeled (+)-α-HTBZ concentrations in brain homogenates following tetrabenazine or valbenazine administration. D6-α-dihydrotetrabenazine provides the matched SIL-IS for these analyses, enabling correction for tissue-specific matrix effects that are particularly pronounced in lipid-rich brain homogenates [1]. The availability of a commercially sourced, well-characterized D6 standard eliminates the need for custom synthesis of a deuterated internal standard in academic laboratories, reducing method development time and ensuring inter-laboratory reproducibility [2].

Quote Request

Request a Quote for D6-alpha-dihydrotetrabenazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.